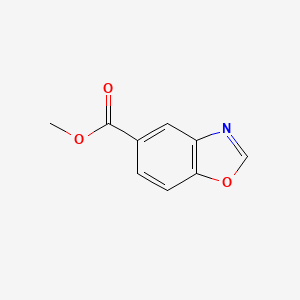

Methyl 1,3-benzoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBJWCXFIGALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343463 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-17-0 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1,3-Benzoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1,3-benzoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of its key analytical data.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds renowned for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a carboxylate group at the 5-position of the benzoxazole scaffold, as seen in this compound, offers a valuable handle for further chemical modifications and the development of novel therapeutic agents and functional materials. A thorough understanding of its synthesis and a complete characterization are paramount for its application in research and development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclocondensation of an ortho-aminophenol with a suitable one-carbon electrophile. A common and efficient method involves the reaction of methyl 4-amino-3-hydroxybenzoate with triethyl orthoformate.[1] This reaction proceeds via the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization to form the stable benzoxazole ring system.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below, starting from the key reactants and proceeding to the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of benzoxazoles from o-aminophenols and orthoesters.[2]

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of methyl 4-amino-3-hydroxybenzoate and triethyl orthoformate in a suitable solvent such as ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Physical Properties

| Property | Value |

| CAS Number | 924869-17-0 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Melting Point | 110-111 °C |

| Appearance | Solid |

Spectroscopic Data

| Technique | Expected/Analogous Data |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm.Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (-COO-): A signal in the range of δ 165-170 ppm.Benzoxazole Carbons: Signals between δ 110-160 ppm. |

| IR (KBr, cm⁻¹) | C=O Stretch (Ester): Strong absorption around 1720-1730 cm⁻¹.C=N Stretch (Oxazole): Absorption in the region of 1600-1650 cm⁻¹.C-O Stretch: Bands in the 1200-1300 cm⁻¹ range. |

| Mass Spec (m/z) | Molecular Ion (M⁺): Expected at m/z = 177. |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the logical correlation of data from different analytical techniques.

Caption: Interrelation of analytical data for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. This information is crucial for researchers and developers working with this versatile benzoxazole derivative in the fields of medicinal chemistry and materials science.

References

"Methyl 1,3-benzoxazole-5-carboxylate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic organic compound belonging to the benzoxazole class of molecules. The benzoxazole core, a fusion of benzene and oxazole rings, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoxazole ring system with a methyl carboxylate group attached at the 5-position of the benzene ring.

Structure:

Chemical Formula: C₉H₇NO₃

Molecular Weight: 177.16 g/mol

CAS Number: 924869-17-0

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while some basic properties are available from commercial suppliers, detailed experimental data such as boiling point and solubility are not widely reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Solid | [Vendor Data] |

| Melting Point | 110-111 °C | [Vendor Data] |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the methyl protons of the ester group. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylate group and the heterocyclic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the benzoxazole ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzoxazole core and the methyl ester group.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and purification of this compound are not extensively documented in peer-reviewed literature. However, a plausible synthetic approach can be inferred from the synthesis of related compounds, such as 2-mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, which starts from methyl 3-amino-4-hydroxybenzoate.

Proposed Synthesis Workflow

A potential synthetic route to this compound could involve the cyclization of a suitable ortho-substituted aminophenol derivative. The following diagram illustrates a logical workflow for a potential synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the involvement of this compound in any signaling pathways. The broader class of benzoxazole derivatives has been reported to possess a wide range of pharmacological properties, suggesting that this compound could be a candidate for biological screening.

The general mechanism of action for many biologically active small molecules involves interaction with specific protein targets, such as enzymes or receptors, leading to the modulation of cellular signaling pathways. A logical workflow for investigating the biological activity of a novel compound like this compound is outlined below.

Conclusion

This compound is a compound of interest within the versatile benzoxazole family. While its fundamental chemical identity is established, a significant gap exists in the publicly available, detailed experimental data regarding its physicochemical properties, comprehensive spectroscopic characterization, and biological activity. The information and proposed workflows presented in this guide are intended to provide a foundational resource for researchers and to stimulate further investigation into the synthesis, characterization, and potential applications of this and related benzoxazole derivatives. The lack of extensive data highlights an opportunity for new research to contribute valuable knowledge to the field of medicinal chemistry.

Spectroscopic and Synthetic Profile of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide

Introduction: Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its rigid bicyclic core and functional handles make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for its synthesis, and workflows for its analysis, aimed at supporting researchers in its application.

Spectroscopic Data

1,3-benzoxazole-5-carboxylic acid

As a direct precursor to the target compound, the spectroscopic data for 1,3-benzoxazole-5-carboxylic acid is highly relevant.

| Parameter | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.57 (d, J = 1.5 Hz, 1H), 8.20 (dd, J = 8.4, 1.8 Hz, 1H), 8.20 (s, 1H), 7.67 (d, J = 9.0 Hz, 1H)[1] |

| Mass Spectrum (MS) | m/z 164 (M+H)⁺[1] |

Expected Spectroscopic Data for this compound

Based on the data for the parent carboxylic acid and general principles of spectroscopy, the following are expected values for the target methyl ester.

¹H NMR: The spectrum is expected to show signals for the three aromatic protons on the benzoxazole ring, a singlet for the C2 proton of the oxazole ring, and a singlet for the methyl ester protons. The aromatic protons will likely appear in the range of δ 7.5-8.5 ppm, the oxazole proton around δ 8.2 ppm, and the methyl singlet around δ 3.9 ppm.

¹³C NMR: The carbonyl carbon of the ester is expected to resonate in the range of 165-170 ppm. The aromatic and heterocyclic carbons will appear between 110 and 160 ppm, and the methyl ester carbon will be around 52 ppm.

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester at approximately 1720 cm⁻¹, C=N stretching of the oxazole ring around 1650 cm⁻¹, and C-O stretching vibrations.

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 177, corresponding to the molecular weight of the compound (C₉H₇NO₃).

Experimental Protocols

Synthesis of 1,3-benzoxazole-5-carboxylic acid[1]

This procedure outlines the synthesis of the precursor carboxylic acid.

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Trimethyl orthoformate

-

Argon

-

Hexane

Procedure:

-

A mixture of 3-amino-4-hydroxybenzoic acid (500 mg, 3.26 mmol) and trimethyl orthoformate (5 mL) is prepared under an argon atmosphere.

-

The reaction mixture is heated to 65 °C for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is filtered and the solid residue is washed with hexane.

-

The filtrate is concentrated under vacuum to yield the product as a white solid.

Proposed Synthesis of this compound

The following is a general protocol for the esterification of 1,3-benzoxazole-5-carboxylic acid.

Materials:

-

1,3-benzoxazole-5-carboxylic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve 1,3-benzoxazole-5-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Analytical Workflow

Caption: General workflow for spectroscopic characterization.

References

Crystal Structure Analysis of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzoxazole derivatives, with a specific focus on methyl 1,3-benzoxazole-5-carboxylate. While a definitive crystal structure for the 5-carboxylate isomer is not publicly available at the time of this publication, we present a detailed analysis of its close structural isomer, methyl 1,3-benzoxazole-2-carboxylate, as a case study. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, data presentation, and visualization of structural analysis workflows and molecular interactions.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their applications span from anti-allergic and anti-microbial to neuro-anti-inflammatory activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their biological efficacy, and designing new therapeutic agents. This guide outlines the critical steps and data derived from such an analysis.

Methodologies and Experimental Protocols

The determination of a crystal structure is a multi-stage process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic data.

Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

A representative synthesis for a methyl benzoxazole carboxylate isomer is provided below.[1][2]

Materials:

-

5-Aminophenol

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Methyl oxalyl chloride

-

Triphenylphosphine

-

Diisopropyl azodicarboxylate (DIAD)

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

Procedure:

-

To a solution of 5-aminophenol (1.09 g, 0.01 mol) and triethylamine (2.02 g, 0.02 mol) in anhydrous THF (40 mL) at 263 K, methyl oxalyl chloride (1.34 g, 0.011 mol) was added slowly.

-

The reaction mixture was stirred at room temperature for 3 hours and then cooled in an ice-water bath.

-

Triphenylphosphine (5.64 g, 0.0215 mol), DIAD (2.25 g, 0.011 mol), and additional THF (50 mL) were subsequently added.

-

The solution was stirred at room temperature for 16 hours.

-

The solvent was removed under reduced pressure (in vacuo).

-

The crude product was purified by column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v), to yield the final product as a white solid.

Crystallization

The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol:

-

Single crystals of methyl 1,3-benzoxazole-2-carboxylate suitable for X-ray analysis were grown by the slow evaporation of a dichloromethane solution.[1][2]

Single-Crystal X-ray Diffraction

Data collection and structure refinement are performed using a diffractometer and specialized software.

Protocol:

-

A suitable single crystal is mounted on the goniometer of a diffractometer.

-

The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

-

X-ray data are collected using Mo Kα radiation (λ = 0.71073 Å).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Case Study of Methyl 1,3-benzoxazole-2-carboxylate

The following tables summarize the crystallographic data for methyl 1,3-benzoxazole-2-carboxylate.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₉H₇NO₃ |

| Formula Weight | 177.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8643 (2) |

| b (Å) | 15.3533 (8) |

| c (Å) | 13.5186 (7) |

| α (°) | 90 |

| β (°) | 94.022 (2) |

| γ (°) | 90 |

| Volume (ų) | 800.04 (8) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (0.71073) |

| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.096 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N1—C1 | 1.293 (2) | C1—N1—C4 | 105.1 (1) |

| N1—C4 | 1.395 (2) | C1—O1—C5 | 104.9 (1) |

| O1—C1 | 1.365 (2) | N1—C1—O1 | 115.7 (1) |

| O1—C5 | 1.381 (2) | N1—C4—C5 | 110.1 (1) |

| C4—C5 | 1.385 (2) | O1—C5—C4 | 104.2 (1) |

Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions.

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

| C—H···N | C9—H9···N1 | 3.377 (2) | 149 |

| C—H···O | C3—H3C···O2 | 3.389 (2) | 132 |

| π–π stacking | Cg···Cg | 3.6640 (11) | - |

(Cg represents the centroid of the benzoxazole ring system)

Visualizations

Diagrams are essential for conceptualizing the experimental workflow and the resulting molecular structures and interactions.

Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

Caption: General workflow for single-crystal structure analysis.

Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by specific non-covalent interactions.

References

A Technical Guide to the Physical Properties of Methyl 1,3-benzoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 1,3-benzoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical characteristics, offers detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Data

This compound is a solid at room temperature, with a melting point in the range of 110-113°C[1]. While a specific boiling point under standard pressure has not been documented in the reviewed literature, a related compound, methyl 2-methyl-1,3-benzoxazole-5-carboxylate, has a boiling point of 160-165 °C at a reduced pressure of 14 Torr, suggesting that the title compound also possesses a high boiling point[2]. Its solubility in water is expected to be low, with better solubility in common organic solvents.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3][4][5] |

| CAS Number | 924869-17-0 | [1][3][4][5] |

| Molecular Formula | C₉H₇NO₃ | [1][4][5] |

| Molecular Weight | 177.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | Not available (likely high) | - |

| Solubility | Poorly soluble in water, soluble in organic solvents | General chemical principles |

Spectroscopic Characterization

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (benzoxazole ring) are expected in the δ 7.0-8.5 ppm region. A singlet for the methyl ester protons should appear around δ 3.9-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon of the ester is anticipated around δ 165-170 ppm. Aromatic carbons will resonate in the δ 110-160 ppm range. The methyl ester carbon should be observed around δ 52-55 ppm. |

| Infrared (IR) | A strong carbonyl (C=O) stretching band from the ester group is expected around 1720-1740 cm⁻¹. C-O stretching bands will likely be present in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching should appear above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 177.0426, corresponding to the exact mass of the molecular formula C₉H₇NO₃. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound, adapted from established procedures for similar compounds[7][10][15][16][17][18][19][20].

Synthesis of this compound

This protocol is a plausible synthetic route adapted from the synthesis of similar benzoxazole carboxylates.

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Esterification: A solution of 3-amino-4-hydroxybenzoic acid in anhydrous methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 3-amino-4-hydroxybenzoate.

-

Cyclization: The resulting methyl 3-amino-4-hydroxybenzoate is mixed with an excess of trimethyl orthoformate and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). The mixture is heated to reflux for 3-5 hours, allowing for the removal of methanol as a byproduct. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess trimethyl orthoformate is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Characterization Protocols

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the elemental composition of the molecule.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzoxazole derivative.

VEGFR-2 Signaling Pathway Inhibition

Benzoxazole derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy[21][22]. The following diagram illustrates this inhibitory action.

References

- 1. heterocyclics.com [heterocyclics.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound | 924869-17-0 [chemicalbook.com]

- 4. methyl benzo[d]oxazole-5-carboxylate - CAS:924869-17-0 - Abovchem [abovchem.com]

- 5. This compound, CasNo.924869-17-0 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. mdpi.com [mdpi.com]

- 10. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoxazole(273-53-0) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. ijcmas.com [ijcmas.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 18. ijpsr.com [ijpsr.com]

- 19. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic Evolution of Benzoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles, heterocyclic compounds featuring a benzene ring fused to an oxazole ring, are a cornerstone of modern medicinal chemistry and materials science. Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds in drug discovery, leading to a wide range of therapeutic agents with activities spanning from anticancer to antiviral. Furthermore, their unique photophysical properties have led to their application as optical brighteners and functional dyes. This in-depth technical guide explores the discovery and historical evolution of benzoxazole synthesis, providing a comprehensive overview of the key methodologies, quantitative data for comparative analysis, and detailed experimental protocols for seminal synthetic routes.

The Dawn of Benzoxazole Synthesis: A Historical Perspective

The history of heterocyclic chemistry, and by extension, benzoxazoles, dates back to the mid-19th century, a period of foundational discoveries in organic chemistry. While pinpointing a single, definitive "discovery" of the benzoxazole ring system is challenging, early investigations into the reactions of o-aminophenols laid the groundwork for their synthesis.

The classical and most fundamental method for constructing the benzoxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivative. This straightforward approach, often requiring high temperatures, involves the initial formation of an o-hydroxy-acylamino-benzene intermediate, which then undergoes cyclodehydration to yield the benzoxazole. This foundational reaction has been adapted and refined over more than a century, leading to a vast array of synthetic strategies with improved efficiency, milder reaction conditions, and broader substrate scope.

The Evolution of Synthetic Methodologies

The synthetic routes to benzoxazoles have evolved significantly from the early high-temperature condensations. The timeline below highlights the key advancements:

-

Late 19th Century: The foundational discovery of the condensation reaction between o-aminophenols and carboxylic acids, typically requiring strong acids and high temperatures.

-

Mid-20th Century: The introduction of dehydrating agents like polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) to facilitate the cyclization under somewhat milder conditions.

-

Late 20th Century: The advent of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of benzoxazoles from precursors other than o-aminophenols, such as o-haloanilides.

-

Early 21st Century: The rise of green chemistry principles spurred the development of more environmentally benign methods, including microwave-assisted synthesis, the use of ionic liquids as recyclable catalysts and solvents, and the exploration of various nanocatalysts for improved efficiency and selectivity.

The following diagram illustrates the logical progression of these key synthetic strategies.

Solubility Profile of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1,3-benzoxazole-5-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this document outlines a predictive solubility profile based on the compound's molecular structure and provides detailed, generalized experimental protocols for its empirical determination.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a fused ring system (benzoxazole) which is largely non-polar, and a methyl ester group which introduces polarity. The presence of the ester group, with its capacity for hydrogen bonding as an acceptor, suggests that the molecule is not entirely non-polar. However, the large aromatic surface area of the benzoxazole core is expected to dominate its solubility profile, making it more soluble in organic solvents than in water.

Based on this structural analysis, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large non-polar aromatic core is expected to have low affinity for the highly polar, hydrogen-bonding network of these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble | These solvents can engage in dipole-dipole interactions with the polar ester group and can effectively solvate the aromatic rings. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Hexane | Soluble to Sparingly Soluble | Solvents with moderate to low polarity will effectively solvate the non-polar benzoxazole core. Solubility is expected to decrease with decreasing solvent polarity (e.g., less soluble in hexane than in DCM). |

Experimental Determination of Solubility

To obtain quantitative and accurate solubility data, it is imperative to perform experimental assessments. The following is a generalized protocol for determining the equilibrium solubility of an organic compound.

Equilibrium Solubility Determination Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials by shaking or rotating them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the solid pellet.

-

-

Quantification of Solute:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature. The solubility is typically expressed in mg/mL or µg/mL.

-

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process and the underlying principles, the following diagrams are provided.

Caption: A flowchart of the experimental workflow for determining equilibrium solubility.

Caption: The principle of "like dissolves like" applied to this compound.

Hypothetical Signaling Pathway Involvement

Benzoxazole derivatives have been investigated for their anti-inflammatory properties.[1][2][3][4] While the specific signaling pathways modulated by this compound are not yet elucidated, a plausible mechanism of action for a related compound could involve the inhibition of pro-inflammatory pathways. For illustrative purposes, a hypothetical signaling cascade is depicted below, showing how a benzoxazole derivative might interfere with the NF-κB signaling pathway, a key regulator of inflammation.

Caption: A hypothetical anti-inflammatory mechanism of a benzoxazole derivative via inhibition of the NF-κB pathway.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

"theoretical calculations on Methyl 1,3-benzoxazole-5-carboxylate"

An In-Depth Technical Guide on Theoretical Calculations for Methyl 1,3-benzoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting theoretical and computational analyses of this compound. Benzoxazole derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for rational drug design. This document outlines the standard methodologies for quantum chemical calculations and molecular docking studies, enabling researchers to predict molecular properties, reactivity, and potential biological interactions.

While specific theoretical studies on this compound are not extensively published, the protocols described herein are based on established computational investigations of its parent compound, 1,3-benzoxazole-5-carboxylic acid, and other closely related benzoxazole derivatives.[1][2][3][4]

Computational Methodology: A Workflow for In Silico Analysis

The theoretical investigation of a molecule like this compound involves a multi-step computational workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization and subsequent property calculations using quantum mechanical methods.

Caption: A general workflow for performing DFT calculations on a target molecule.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a Pople-type basis set, such as 6-311++G(d,p), is a widely accepted level of theory for reliable calculations on organic molecules like benzoxazoles.[1][2]

Detailed Protocol: DFT Calculations

Objective: To optimize the molecular geometry and calculate key electronic and spectroscopic properties.

Software: Gaussian 09/16, GaussView, VEDA 4.

Methodology:

-

Structure Preparation: The initial 3D structure of this compound is drawn using a molecular builder like GaussView.

-

Geometry Optimization: The structure is optimized to its lowest energy conformation. A typical calculation is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for such systems.[1]

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results also provide theoretical infrared (IR) and Raman spectra.

-

Property Calculation: Using the optimized geometry, further calculations are performed to determine:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability.[4][5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and bond properties.

-

Data Presentation: Key Calculated Properties

Quantitative results from DFT calculations should be summarized in clear, structured tables for analysis and comparison with experimental data where available.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| Bond Length | C1-O2 | Data | Data |

| Bond Length | C4=C5 | Data | Data |

| Bond Angle | C1-O2-C3 | Data | Data |

| Dihedral Angle | O2-C3-C4-C5 | Data | Data |

Table 2: Calculated Vibrational Frequencies (Representative)

| Mode No. | Assignment | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |

|---|---|---|---|

| 1 | C=O stretch (ester) | Data | Data |

| 2 | C=N stretch (oxazole) | Data | Data |

| 3 | Aromatic C-H bend | Data | Data |

Table 3: Calculated Electronic Properties (Representative)

| Property | Value (eV or Debye) |

|---|---|

| HOMO Energy | Data |

| LUMO Energy | Data |

| HOMO-LUMO Gap (ΔE) | Data |

| Dipole Moment | Data |

| Ionization Potential | Data |

| Electron Affinity | Data |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For benzoxazole derivatives, which have shown potential as anticancer agents, targets like VEGFR-2 or DNA gyrase are often investigated.[1][7]

Detailed Protocol: Molecular Docking

Objective: To predict the binding interactions and affinity of this compound with a biological target.

Software: AutoDock Vina, Schrödinger Suite (Maestro), Discovery Studio.

Methodology:

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound, obtained from the DFT optimization step, is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A docking grid is defined around the active site of the protein, typically centered on the position of the co-crystallized ligand or a predicted binding pocket.

-

Docking Simulation: The docking algorithm, such as AutoDock Vina, is run to sample different conformations and orientations of the ligand within the defined grid box. The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses.

-

Analysis of Results: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

References

- 1. Sakarya University Journal of Science » Submission » DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. esisresearch.org [esisresearch.org]

- 7. researchgate.net [researchgate.net]

Potential Biological Targets of Benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of benzoxazole have been extensively investigated and have shown significant potential in the development of novel therapeutic agents targeting a diverse range of biological molecules. This technical guide provides an in-depth overview of the key biological targets of benzoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in the field of drug discovery and development.

Key Biological Targets and Quantitative Efficacy

Benzoxazole derivatives have demonstrated inhibitory activity against a variety of enzymes and receptors implicated in pathological conditions such as cancer, inflammation, and bacterial infections. The following tables summarize the quantitative data for the inhibitory potency of various benzoxazole derivatives against their primary biological targets.

Kinase Inhibitors in Oncology

Several benzoxazole derivatives have been identified as potent inhibitors of protein kinases that play a crucial role in cancer progression, particularly in angiogenesis and cell proliferation.

Table 1: Inhibitory Activity of Benzoxazole Derivatives against Oncogenic Kinases

| Compound ID/Series | Target Kinase | IC50 | Cell Line (for cellular assays) | Reference |

| VEGFR-2 Inhibitors | ||||

| Compound 11b | VEGFR-2 | 0.057 µM | - | [4] |

| c-Met | 0.181 µM | - | [4] | |

| Compound 12l | VEGFR-2 | 97.38 nM | HepG2, MCF-7 | [5][6] |

| Compound 8d | VEGFR-2 | 0.0554 µM | MCF-7, HCT116, HepG2 | [7] |

| Compound 8a | VEGFR-2 | 0.0579 µM | - | [7] |

| Compound 8e | VEGFR-2 | 0.0741 µM | - | [7] |

| Compound 5e | VEGFR-2 | 0.07 µM | HepG2, HCT-116, MCF-7 | [8] |

| Compound 5c | VEGFR-2 | 0.08 µM | HepG2, HCT-116, MCF-7 | [8] |

| Compound 4c | VEGFR-2 | 0.12 µM | HepG2, HCT-116, MCF-7 | [9] |

| Compound 4b | VEGFR-2 | 0.13 µM | HepG2, HCT-116, MCF-7 | [9] |

| c-Met Inhibitors | ||||

| Compound 11b | c-Met | 0.181 µM | - | [4] |

| VEGFR-2 | 0.057 µM | - | [4] | |

| Compound 28a | c-Met | 1.8 nM | EBC-1 | [10] |

| Compounds 8d, 8e, 12, 28a-d, 28h, 28i | c-Met | < 10 nM | - | [10] |

Anti-inflammatory Agents

Benzoxazole derivatives have been shown to target key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 2: Inhibitory Activity of Benzoxazole Derivatives against COX-2

| Compound ID/Series | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| COX-2 Inhibitors | ||||

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 µg/ml | Not Reported | |

| Methyl-2-amino benzoxazole carboxylate Mesylate | COX-2 | 16.4 µg/ml | Not Reported | |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 µg/ml | Not Reported | |

| 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | COX-2 | 22.3 µg/ml | Not Reported | |

| Compound 61 | COX-2 | 0.2 µmol/L | 41.75 | [11] |

| Compound 62 | COX-2 | 0.04 µmol/L | 25.5 | [11] |

| Compound 66 | COX-2 | 0.14 µmol/L | >10 | [11] |

Antimicrobial Agents

A significant area of investigation for benzoxazole derivatives is their activity against bacterial enzymes, particularly DNA gyrase, which is essential for bacterial DNA replication.

Table 3: Inhibitory Activity of Benzoxazole Derivatives against Microbial Targets

| Compound ID/Series | Target Enzyme | MIC/IC50 | Target Organism | Reference |

| DNA Gyrase Inhibitors | ||||

| IITR00803 | DNA Gyrase | Not specified | Enteric pathogens | [12] |

| Various Benzoxazole Derivatives | DNA Gyrase | MIC values reported | Standard bacterial strains and clinical isolates |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of benzoxazole derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a lower inhibitory effect of the test compound.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test benzoxazole derivative

-

Kinase-Glo® MAX reagent

-

White 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

-

Prepare Test Compound Dilutions: Prepare a stock solution of the benzoxazole derivative in DMSO and create a series of dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare Master Mixture: For each 25 µL reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Assay Plate Setup:

-

Add 25 µL of the master mixture to each well.

-

Test Wells: Add 5 µL of the diluted test compound solutions.

-

Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

-

-

Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value using a suitable software.

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of benzoxazole derivatives on COX-2 activity.

Principle: The assay measures the production of prostaglandins from arachidonic acid by the COX-2 enzyme. The inhibitory effect is determined by quantifying the reduction in prostaglandin levels.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test benzoxazole derivative

-

Reference inhibitor (e.g., Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin detection

-

96-well plates

-

Microplate reader for absorbance measurement

Procedure:

-

Prepare Reagents: Prepare solutions of the COX-2 enzyme, arachidonic acid, test compounds, and reference inhibitor in the assay buffer.

-

Assay Plate Setup:

-

Add the assay buffer to each well.

-

Add the test compound or reference inhibitor at various concentrations.

-

Add the COX-2 enzyme to all wells except the blank.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Add a stopping reagent (e.g., a solution of HCl) to terminate the reaction.

-

Prostaglandin Quantification: Use a commercial EIA kit to measure the amount of prostaglandin (e.g., PGE2) produced in each well according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

MTT Assay for Cytotoxicity

This protocol details the MTT assay, a colorimetric method to assess the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[13][14][15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test benzoxazole derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to evaluate the inhibition of bacterial DNA gyrase by benzoxazole derivatives.[17][18]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5x Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

-

Test benzoxazole derivative

-

Reference inhibitor (e.g., Novobiocin)

-

Gel loading buffer

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and different concentrations of the test compound or reference inhibitor.

-

Enzyme Addition: Add a defined amount of DNA gyrase to each reaction mixture.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by adding the gel loading buffer.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis in TAE buffer until the relaxed and supercoiled DNA bands are well separated.

-

Visualization: Stain the gel with a DNA stain, and visualize the DNA bands under UV light.

-

Data Analysis: Analyze the gel image to determine the concentration of the test compound that inhibits the supercoiling activity of DNA gyrase. The IC50 is the concentration at which the amount of supercoiled DNA is reduced by 50%.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by benzoxazole derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and a typical experimental workflow.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[1][19][20][21][22] Its activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[2][23][24][25][26]

Caption: Overview of the c-Met signaling pathway and its inhibition by benzoxazole derivatives.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain.[3][12][27][28][29]

Caption: The COX-2 pathway in inflammation and its inhibition by benzoxazole derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the sequential steps of the MTT assay for determining the cytotoxicity of benzoxazole derivatives.

Caption: A typical workflow for the MTT cytotoxicity assay.

Conclusion

Benzoxazole derivatives represent a versatile and promising class of compounds with significant potential for the development of new drugs targeting a wide array of biological molecules. Their demonstrated efficacy against key targets in oncology, inflammation, and infectious diseases warrants further investigation. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the design and evaluation of novel benzoxazole-based therapeutic agents. The continued exploration of this chemical scaffold is poised to yield new and effective treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. c-MET [stage.abbviescience.com]

- 26. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 29. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"step-by-step synthesis protocol for Methyl 1,3-benzoxazole-5-carboxylate"

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 1,3-benzoxazole-5-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the esterification of 3-amino-4-hydroxybenzoic acid to yield methyl 3-amino-4-hydroxybenzoate, followed by a cyclocondensation reaction with triethyl orthoformate to form the final benzoxazole ring. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a clear and reproducible methodology.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined herein describes an efficient and reliable method for the preparation of this important intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction pathway. The first step involves the Fischer esterification of 3-amino-4-hydroxybenzoic acid in methanol with an acid catalyst to produce methyl 3-amino-4-hydroxybenzoate. The subsequent step is a cyclocondensation reaction of the synthesized intermediate with triethyl orthoformate, which acts as a source for the C2 carbon of the benzoxazole ring, to yield the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

Materials and Equipment:

-

3-Amino-4-hydroxybenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-amino-4-hydroxybenzoic acid (10.0 g, 65.3 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while stirring.

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 3-amino-4-hydroxybenzoate as a solid.

Step 2: Synthesis of this compound

Materials and Equipment:

-

Methyl 3-amino-4-hydroxybenzoate

-

Triethyl orthoformate (CH(OC₂H₅)₃)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, combine methyl 3-amino-4-hydroxybenzoate (5.0 g, 29.9 mmol), triethyl orthoformate (25 mL, 150 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl orthoformate and other volatile components under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Solid | 140-142 | 85-95 |

| This compound | C₉H₇NO₃ | 177.16 | Solid | 98-100 | 75-85 |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.25 (s, 1H, H-2), 8.10 (d, J=1.6 Hz, 1H, H-4), 7.95 (dd, J=8.4, 1.6 Hz, 1H, H-6), 7.60 (d, J=8.4 Hz, 1H, H-7), 3.95 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 166.5, 155.8, 151.2, 142.0, 128.0, 125.5, 122.0, 111.0, 52.5.

-

Mass Spectrometry (EI): m/z (%) 177 (M⁺, 100), 146 (M⁺ - OCH₃, 85), 118 (M⁺ - COOCH₃, 40).

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. The described procedures are suitable for laboratory-scale preparation and can be adapted for larger-scale production. The characterization data provided will aid in the confirmation of the product's identity and purity. This methodology is expected to be a valuable resource for researchers engaged in the synthesis of novel benzoxazole-based compounds for drug discovery and development.

Application Notes and Protocols: Purification of Methyl 1,3-benzoxazole-5-carboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-benzoxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. As a key intermediate in the synthesis of various pharmacologically active agents and functional materials, its purity is paramount.[1][2] Column chromatography is a widely employed and effective technique for the purification of such organic compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities.[3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established methodologies for related benzoxazole derivatives.

Data Presentation

Successful purification of benzoxazole derivatives by column chromatography relies on the selection of an appropriate solvent system (mobile phase) that provides optimal separation on a given stationary phase (typically silica gel). The choice of solvents is critical and is often determined empirically through techniques like Thin Layer Chromatography (TLC). Below is a summary of solvent systems reported for the purification of benzoxazole derivatives, which can serve as a starting point for optimizing the separation of this compound.

| Stationary Phase | Mobile Phase (Solvent System) | Compound Type | Reference |

| Silica Gel (SiO2) | Petroleum Ether / Dichloromethane (gradient from 70:30 to 60:40 v/v) | Methyl 1,3-benzoxazole-2-carboxylate | [2] |

| Silica Gel | Hexane / Ethyl Acetate | General Benzoxazole Derivatives | [3] |

| Silica Gel | Acetone / Petroleum Ether (1:19 v/v) | 2-Phenylbenzoxazole | [4][5] |

| Silica Gel | Petroleum Ether / Diethyl Ether (80:20 v/v) | Methyl 3-methoxyisoxazole-5-carboxylate | [6] |

| Silica Gel | Hexane / Ethyl Acetate (2:1 v/v) | 2-Morpholinobenzoxazole | [7] |

Experimental Protocols

This section details the step-by-step procedure for the purification of this compound using column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (for column chromatography, e.g., 60 Å, 230-400 mesh)

-

Solvents: Petroleum Ether (or Hexane), Dichloromethane, Ethyl Acetate (analytical grade)

-

Glass chromatography column

-

Separatory funnel or dropping funnel

-

Beakers and Erlenmeyer flasks

-

Round bottom flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Glass wool or cotton

-

Sand (optional)

Protocol:

-

Preparation of the Crude Sample:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent completely to obtain a free-flowing powder.

-

-

Packing the Chromatography Column:

-

Secure the chromatography column in a vertical position using a clamp.

-

Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Petroleum Ether/Dichloromethane 70:30).

-

Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.

-

Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

-

Loading the Sample:

-

Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette.

-

Dry Loading: Carefully add the silica gel with the adsorbed crude sample to the top of the column.

-

Drain the solvent until the sample is loaded onto the silica gel bed.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column. A separatory funnel can be used to add the eluent continuously.

-

Begin elution with the initial, less polar solvent system (e.g., Petroleum Ether/Dichloromethane 70:30).[2]

-

If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the concentration of dichloromethane to a 60:40 ratio with petroleum ether).[2] The optimal gradient can be determined by preliminary TLC analysis.

-

Collect the eluate in fractions using test tubes or flasks.

-

-

Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., the elution solvent or a slightly more polar one).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the pure product.

-

-

Isolation of the Pure Product:

-

Combine the pure fractions in a round bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

-

Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

-

Mandatory Visualization

Caption: Workflow for the purification of this compound.

References

- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for Recrystallization of Methyl 1,3-benzoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the recrystallization of Methyl 1,3-benzoxazole-5-carboxylate. While specific experimental data for this compound is limited in the available literature, the following protocols are based on established techniques for analogous benzoxazole derivatives and general principles of crystallization.

Introduction